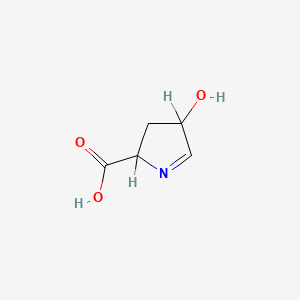
4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrroline-3-hydroxy-5-carboxylic acid, also known as 3-hydroxy delta 1-pyrroline-5-carboxylic acid, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. 1-Pyrroline-3-hydroxy-5-carboxylic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 1-Pyrroline-3-hydroxy-5-carboxylic acid has been primarily detected in saliva. Within the cell, 1-pyrroline-3-hydroxy-5-carboxylic acid is primarily located in the mitochondria. 1-Pyrroline-3-hydroxy-5-carboxylic acid exists in all eukaryotes, ranging from yeast to humans. In humans, 1-pyrroline-3-hydroxy-5-carboxylic acid is involved in the arginine and proline metabolism pathway. 1-Pyrroline-3-hydroxy-5-carboxylic acid is also involved in several metabolic disorders, some of which include guanidinoacetate methyltransferase deficiency (gamt deficiency), the hyperprolinemia type I pathway, the hyperornithinemia-hyperammonemia-homocitrullinuria [HHH-syndrome] pathway, and ornithine aminotransferase deficiency (oat deficiency).
1-pyrroline-3-hydroxy-5-carboxylic acid is a 1-pyrrolinecarboxylic acid. It is a conjugate acid of a 1-pyrroline-3-hydroxy-5-carboxylate.
Applications De Recherche Scientifique
Chemical Synthesis and Applications
4-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid has been explored in various chemical synthesis processes. For instance, Alizadeh, Hosseinpour, and Rostamnia (2008) reported a facile and direct synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, highlighting its use in unusual ring annulation of acetylenic esters and α-amino acids (Alizadeh, Hosseinpour, & Rostamnia, 2008). Marcotte and Lubell (2002) synthesized a series of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters, further demonstrating the compound's potential in organic synthesis (Marcotte & Lubell, 2002).
Biological and Pharmacological Research
In the field of biological and pharmacological research, several studies have focused on derivatives of this compound. For example, Liu et al. (2014) investigated the synthesis and potential bioactivities of 4-amino derivatives of tetramic acid, which include 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylates. They explored their herbicidal, fungicidal, insecticidal, and antitumor activities (Liu et al., 2014). Also, in a study by Nguyen et al. (2022), derivatives of 3-pyrroline-2-ones, structurally related to this compound, were synthesized and their antioxidant activity was evaluated (Nguyen et al., 2022).
Chemical Properties and Reactions
The chemical properties and reactions of compounds related to this compound have been a subject of research as well. For instance, a study by Ryabukhin et al. (2012) demonstrated a procedure for synthesizing 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, showcasing the versatility of pyrrole derivatives in chemical reactions (Ryabukhin et al., 2012).
Propriétés
Numéro CAS |
22573-88-2 |
|---|---|
Formule moléculaire |
C5H7NO3 |
Poids moléculaire |
129.11 g/mol |
Nom IUPAC |
4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h2-4,7H,1H2,(H,8,9) |
Clé InChI |
WFOFKRKDDKGRIK-UHFFFAOYSA-N |
SMILES |
C1C(C=NC1C(=O)O)O |
SMILES canonique |
C1C(C=NC1C(=O)O)O |
Autres numéros CAS |
22573-88-2 |
Description physique |
Solid |
Synonymes |
3,4-dihydro-3-hydroxy-2H-pyrrole-5-carboxylic acid 3-hydroxy delta 1-pyrroline-5-carboxylic acid 3-hydroxy delta 1-pyrroline-5-carboxylic acid, anion |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



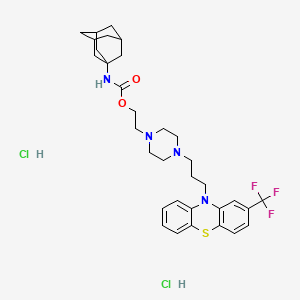
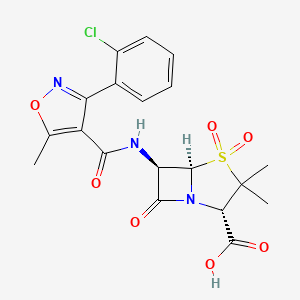



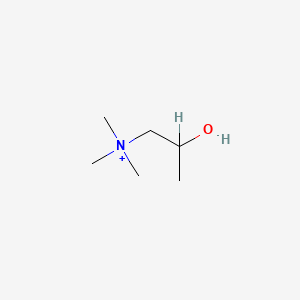

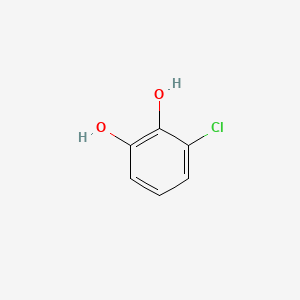





![Iron(2+);3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid](/img/structure/B1204767.png)